Phenoxymethylpenicillin calcium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
147-48-8 |
|---|---|
Molecular Formula |
C32H34CaN4O10S2 |
Molecular Weight |
738.8 g/mol |
IUPAC Name |
calcium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/2C16H18N2O5S.Ca/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;;+2/p-2/t2*11-,12+,14-;/m11./s1 |
InChI Key |
NPTZOUGIOYWQFI-ANPZCEIESA-L |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[Ca+2] |
Other CAS No. |
147-48-8 |
Related CAS |
87-08-1 (Parent) |
Origin of Product |
United States |
Mechanistic Insights into Phenoxymethylpenicillin Calcium S Antimicrobial Action
Elucidation of Bacterial Cell Wall Peptidoglycan Biosynthesis Inhibition
The primary mechanism of action for phenoxymethylpenicillin calcium is the disruption of bacterial cell wall synthesis. wikipedia.orgpatsnap.com Bacteria, particularly Gram-positive organisms, possess a thick, rigid cell wall composed of peptidoglycan, which is crucial for maintaining their structural integrity and protecting them from osmotic stress. patsnap.comnih.gov Phenoxymethylpenicillin targets and inhibits the enzymes responsible for the final steps of peptidoglycan biosynthesis. drugbank.commedicines.org.uk
The biosynthesis of peptidoglycan is a multi-step process. Phenoxymethylpenicillin specifically interferes with the transpeptidation stage. nih.govnih.gov This crucial step involves the cross-linking of peptide chains attached to the N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) polysaccharide backbone of the peptidoglycan. nih.gov By inhibiting this cross-linking, phenoxymethylpenicillin weakens the cell wall, rendering it unable to withstand the internal osmotic pressure of the bacterium. patsnap.com This interference occurs while the bacteria are in the active stage of multiplication. wikipedia.org
Characterization of Penicillin-Binding Proteins (PBPs) as Molecular Targets
The molecular targets of phenoxymethylpenicillin within the bacterial cell are a group of enzymes known as Penicillin-Binding Proteins (PBPs). medicines.org.uknih.govnih.govnih.govnih.gov These proteins are membrane-bound enzymes, including transpeptidases and carboxypeptidases, that catalyze the final stages of peptidoglycan assembly. medicines.org.ukyoutube.com
Phenoxymethylpenicillin, being a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan precursor, binds to the active site of these PBPs. youtube.com This binding is covalent and irreversible, effectively inactivating the enzyme. youtube.com The acylation of the serine residue at the active site of the PBP by the beta-lactam ring of the penicillin molecule prevents the PBP from carrying out its normal function of cross-linking the peptidoglycan chains. youtube.com Different bacteria possess a varying number and type of PBPs, and the affinity of phenoxymethylpenicillin for these different PBPs can influence its spectrum of activity. youtube.com
Cellular Lysis Mechanisms Induced by Phenoxymethylpenicillin
The inhibition of peptidoglycan synthesis and the inactivation of PBPs by phenoxymethylpenicillin ultimately lead to bacterial cell lysis. drugbank.commedicines.org.uknih.govnih.gov With the cell wall's structural integrity compromised, the bacterium is unable to regulate the influx of water from the surrounding environment. This leads to an increase in internal turgor pressure that the weakened cell wall cannot withstand, resulting in cell swelling and eventual rupture. patsnap.com
Furthermore, the disruption of the normal cell wall building process can trigger the activity of bacterial autolysins. These are endogenous enzymes that normally participate in cell wall remodeling during growth and division. In the presence of a beta-lactam antibiotic like phenoxymethylpenicillin, the balance between cell wall synthesis and degradation is skewed towards degradation, contributing to the lytic effect.
Comparative Bactericidal Efficacy Against Penicillin-Sensitive Microorganisms
Phenoxymethylpenicillin exhibits bactericidal activity, meaning it directly kills susceptible bacteria rather than simply inhibiting their growth. wikipedia.org Its efficacy is most pronounced against penicillin-sensitive, Gram-positive bacteria. patsnap.com This is largely due to the structure of their cell walls, which have a thick and accessible peptidoglycan layer. patsnap.com
In vitro studies have demonstrated the effectiveness of phenoxymethylpenicillin against a range of microorganisms. drugbank.com Its spectrum of activity is similar to that of benzylpenicillin (Penicillin G) for Gram-positive bacteria but it is notably less active against Gram-negative bacteria. wikipedia.org This difference is attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier, limiting the access of phenoxymethylpenicillin to its PBP targets. patsnap.com
| Susceptible Microorganisms (Penicillin-Sensitive Strains) |
| Streptococcus pyogenes (Group A streptococci) |
| Streptococcus pneumoniae |
| Staphylococci (penicillinase-negative strains) |
| Corynebacterium diphtheriae |
| Bacillus anthracis |
| Clostridia species |
| Actinomyces bovis |
| Streptobacillus moniliformis |
| Listeria monocytogenes |
| Leptospira species |
| Neisseria gonorrhoeae |
| Treponema pallidum |
This table is based on in vitro activity and does not imply clinical efficacy in all cases. drugbank.com
Structural Basis of Beta-Lactam Ring Reactivity in Phenoxymethylpenicillin
The bactericidal action of phenoxymethylpenicillin is fundamentally linked to the chemical reactivity of its core structural feature: the beta-lactam ring. nih.gov This four-membered cyclic amide is highly strained due to the geometric constraints of the ring system. This inherent strain makes the amide bond within the beta-lactam ring unusually susceptible to nucleophilic attack. nih.gov
When phenoxymethylpenicillin enters the active site of a PBP, the strained beta-lactam ring is positioned to react with a serine hydroxyl group within the enzyme's active site. The ring opens, and a stable, covalent acyl-enzyme intermediate is formed, thereby inactivating the PBP. youtube.com The stability of this bond prevents the enzyme from being regenerated, leading to the inhibition of cell wall synthesis.
Influence of Phenoxymethylpenicillin Side Chain Chemistry on Biological Activity
While the beta-lactam ring is essential for the antibacterial mechanism, the acylamino side chain attached to the beta-lactam nucleus significantly influences the properties of the penicillin molecule. In the case of phenoxymethylpenicillin, the side chain is a phenoxyacetic acid group. nih.gov
This phenoxymethyl (B101242) side chain confers a key advantage over benzylpenicillin (Penicillin G): acid stability. wikipedia.org The electron-withdrawing nature of the phenoxy group helps to prevent the acid-catalyzed rearrangement of the penicillin nucleus in the stomach, allowing phenoxymethylpenicillin to be administered orally. nih.gov The nature of the side chain also plays a role in the spectrum of activity and the affinity for specific PBPs, although the primary determinant for its antimicrobial action remains the intact beta-lactam ring. nps.org.au Studies on Penicillium chrysogenum have shown that the presence of different precursors, such as phenoxyacetic acid for phenoxymethylpenicillin and phenylacetic acid for benzylpenicillin, directly influences which type of penicillin is produced. nih.gov
Advanced Research on Antimicrobial Resistance to Phenoxymethylpenicillin Calcium
Mechanisms of Beta-Lactamase-Mediated Inactivation
The principal mechanism of resistance to phenoxymethylpenicillin is the enzymatic hydrolysis of its beta-lactam ring by bacterial enzymes known as beta-lactamases. researchgate.netnih.gov This inactivation renders the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), thereby negating its antibacterial effect. researchgate.net
Beta-lactamases are a diverse group of enzymes, classified into four major classes (A, B, C, and D) based on their amino acid sequences. nih.gov Classes A, C, and D are serine beta-lactamases, which utilize a serine residue in their active site for catalysis, while class B enzymes are metallo-beta-lactamases that require zinc ions for their activity. nih.govyoutube.com
The hydrolytic mechanism of serine beta-lactamases involves a two-step process: acylation and deacylation. researchgate.net The active site serine attacks the carbonyl carbon of the beta-lactam ring, forming a transient acyl-enzyme intermediate. nih.govresearchgate.net This intermediate is then hydrolyzed by a water molecule, releasing the inactivated antibiotic and regenerating the active enzyme. researchgate.net
Several specific types of beta-lactamases have been implicated in resistance to penicillins. These include the widespread TEM-1, SHV-1, and OXA-1 enzymes, which are commonly found in Gram-negative bacteria. nih.govyoutube.com While phenoxymethylpenicillin is primarily active against Gram-positive bacteria, the transfer of beta-lactamase genes can lead to resistance in susceptible species. nih.gov For instance, the production of beta-lactamases by pharyngeal flora is believed to contribute to the failure of penicillin treatment in recurrent tonsillopharyngitis. nih.gov
Penicillin-Binding Protein (PBP) Affinity Alterations in Resistant Strains
A second critical mechanism of resistance to phenoxymethylpenicillin involves alterations in the structure of its target proteins, the penicillin-binding proteins (PBPs). PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a crucial component of the bacterial cell wall. researchgate.net Phenoxymethylpenicillin exerts its bactericidal effect by binding to these PBPs and inhibiting their activity, leading to a weakened cell wall and eventual cell lysis. researchgate.net
Bacterial strains can develop resistance by acquiring mutations in the genes encoding PBPs. nih.gov These mutations can lead to amino acid substitutions in the PBP's active site, reducing its affinity for phenoxymethylpenicillin and other beta-lactam antibiotics. nih.govnih.gov This decreased binding affinity allows the PBP to continue functioning in the presence of the antibiotic, enabling the bacteria to survive and replicate.
In Streptococcus pneumoniae, a common respiratory pathogen, resistance to penicillin is often associated with mosaic PBP genes, which arise from the exchange of genetic material with other, more resistant streptococcal species. nih.gov Studies have identified specific point mutations in the pbp2 (B1193376) gene of Staphylococcus aureus that alter the kinetics of penicillin binding, contributing to resistance. nih.gov These alterations can result in both a lower binding affinity and a more rapid release of the bound antibiotic. nih.gov Similarly, in Streptococcus gordonii, a commensal oral bacterium, the development of high-level penicillin resistance involves a combination of mutations in both PBP and non-PBP genes. nih.gov
Role of Bacterial Impermeability and Efflux Pumps in Resistance Phenotypes
Beyond enzymatic inactivation and target site modification, bacteria have evolved other strategies to resist the effects of phenoxymethylpenicillin, including reducing its intracellular concentration. This is achieved through two primary mechanisms: decreasing the permeability of the bacterial cell envelope and actively pumping the antibiotic out of the cell using efflux pumps. researchgate.net
The outer membrane of Gram-negative bacteria provides an intrinsic barrier to the entry of many antibiotics. researchgate.net Changes in the composition and number of porin channels, which are protein channels that allow the passage of small molecules like antibiotics, can significantly reduce the influx of phenoxymethylpenicillin into the bacterial cell.
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cytoplasm. nih.govmdpi.com Overexpression of these pumps can lead to multidrug resistance by maintaining the intracellular antibiotic concentration below the therapeutic threshold. openmicrobiologyjournal.com In Staphylococcus aureus, several efflux pumps have been identified that contribute to antibiotic resistance. nih.govresearchgate.net For example, the NorA efflux pump, a member of the major facilitator superfamily (MFS), has been shown to confer resistance to various antimicrobial agents. mdpi.comresearchgate.net While direct evidence for phenoxymethylpenicillin efflux by specific pumps is an area of ongoing research, the broad substrate specificity of many of these pumps suggests they are likely to play a role in resistance to this antibiotic. nih.gov
| Resistance Mechanism | Description | Key Bacterial Players |
| Beta-Lactamase Inactivation | Enzymatic hydrolysis of the beta-lactam ring by beta-lactamase enzymes, rendering the antibiotic inactive. | Gram-negative bacteria (e.g., those producing TEM-1, SHV-1, OXA-1), Pharyngeal flora |
| PBP Affinity Alterations | Mutations in penicillin-binding protein (PBP) genes leading to reduced binding affinity for phenoxymethylpenicillin. | Streptococcus pneumoniae, Staphylococcus aureus, Streptococcus gordonii |
| Bacterial Impermeability | Reduced influx of the antibiotic due to changes in the bacterial outer membrane, such as alterations in porin channels. | Gram-negative bacteria |
| Efflux Pumps | Active transport of the antibiotic out of the bacterial cell by efflux pump proteins. | Staphylococcus aureus (e.g., NorA pump) |
Genomic and Metagenomic Approaches to Antimicrobial Resistome Profiling
The advent of high-throughput sequencing technologies has revolutionized the study of antimicrobial resistance. Genomic and metagenomic approaches allow for the comprehensive analysis of the "resistome," which encompasses all the antimicrobial resistance genes (ARGs) in a given microbial community. nih.gov
Methodologies for Identifying Antimicrobial Resistance Genes (e.g., KMA with ResFinder Database)
A key methodology for identifying ARGs from sequencing data is the use of alignment tools like KMA (k-mer alignment) in conjunction with curated databases such as the ResFinder database. frontiersin.orgbiorxiv.org KMA is a fast and accurate tool for mapping sequencing reads to a reference database, while ResFinder contains a comprehensive collection of known ARGs. frontiersin.orgbiorxiv.org This approach allows researchers to identify and quantify the abundance of resistance genes in a sample without the need for bacterial cultivation. biorxiv.org
A study investigating the impact of phenoxymethylpenicillin on the oral and fecal resistome of a child with otitis media utilized this methodology. frontiersin.orgbiorxiv.org By analyzing metagenomic sequencing data, the researchers were able to track changes in the abundance of various ARGs before, during, and after antibiotic treatment. frontiersin.orgbiorxiv.org
Ecological Impacts of Phenoxymethylpenicillin Exposure on Microbial Resistome
The use of antibiotics, even narrow-spectrum agents like phenoxymethylpenicillin, can have significant ecological impacts on the microbial communities within and outside the human body. Exposure to phenoxymethylpenicillin can select for resistant bacteria, leading to an enrichment of ARGs in the resistome. frontiersin.orgbiorxiv.org
The aforementioned study on a child treated with phenoxymethylpenicillin revealed a notable increase in the diversity and abundance of ARGs in the fecal resistome following treatment. frontiersin.orgbiorxiv.org This suggests that even short-term use of a narrow-spectrum antibiotic can contribute to the expansion of the gut's resistance reservoir. Furthermore, studies on the impact of phenoxymethylpenicillin on the vaginal microbiome have shown that it can disrupt the normal flora, creating an environment that is more favorable for the growth of potentially resistant Enterobacteriaceae and fungi. nih.gov
Metagenomic studies of various environments, such as soil and water, are also crucial for understanding the broader ecological impact of antibiotic use. nih.govresearchgate.netresearchgate.net These environments can act as reservoirs of ARGs, and the introduction of antibiotics like phenoxymethylpenicillin can drive the evolution and spread of resistance. researchgate.netresearchgate.net
Development of Beta-Lactamase Inhibitors and Potentiators to Combat Resistance
To counteract the threat of beta-lactamase-mediated resistance, a key strategy has been the development of beta-lactamase inhibitors. nih.gov These compounds are designed to be co-administered with a beta-lactam antibiotic. The inhibitor preferentially binds to and inactivates the beta-lactamase, thereby protecting the antibiotic from hydrolysis and allowing it to reach its PBP target. nih.govelsevierpure.com
Clavulanic acid is a well-known beta-lactamase inhibitor that is often combined with amoxicillin. nih.govscribd.comnih.gov While not typically formulated with phenoxymethylpenicillin for systemic use, studies have shown the clinical and bacteriological superiority of amoxicillin-clavulanic acid over phenoxymethylpenicillin in treating recurrent tonsillopharyngitis, supporting the role of beta-lactamases in penicillin treatment failures. nih.gov
Emerging Resistance Patterns in Specific Bacterial Pathogens
The efficacy of phenoxymethylpenicillin calcium is increasingly challenged by the emergence of antimicrobial resistance. The mechanisms and prevalence of this resistance vary significantly among different bacterial species. The primary mechanisms of resistance to beta-lactam antibiotics like phenoxymethylpenicillin involve the production of beta-lactamase enzymes that inactivate the drug, alterations in the target penicillin-binding proteins (PBPs) that reduce binding affinity, and changes in bacterial membrane permeability that prevent the antibiotic from reaching its target. nih.gov
Streptococcus pyogenes (Group A Streptococcus)
Streptococcus pyogenes is a primary target for phenoxymethylpenicillin therapy and has historically been considered uniformly susceptible. wikipedia.org To date, clinically significant resistance to penicillin has not been definitively observed in this pathogen. researchgate.net Surveillance studies continue to confirm its general susceptibility. For instance, a 2024 study in Cape Town, South Africa, evaluated 95 invasive and non-invasive isolates and found no resistance to penicillin. nih.gov
However, there are emerging concerns. nih.gov Failures in penicillin treatment for S. pyogenes tonsillopharyngitis have been reported. nih.gov These treatment failures are not typically due to classical resistance mechanisms within S. pyogenes itself but may be attributed to indirect factors. These can include the production of beta-lactamase by co-pathogens in the respiratory tract, which shield S. pyogenes from the antibiotic, or alterations to the local microbiome. nih.gov In 2017, two invasive S. pyogenes isolates with decreased susceptibility to beta-lactams were identified in the United States, though this remains a rare finding. nih.gov The potential for novel resistance mechanisms to emerge underscores the importance of ongoing surveillance. nih.gov
Table 1: Penicillin Susceptibility in Streptococcus pyogenes Isolates (Cape Town, 2024)
| Number of Isolates | Infection Type | Penicillin Resistance |
| 40 | Invasive | 0% |
| 55 | Non-invasive | 0% |
| 95 | Total | 0% |
| Data sourced from a study on GAS infections in Cape Town. nih.gov |
Streptococcus pneumoniae
Unlike S. pyogenes, resistance in Streptococcus pneumoniae is a well-established and growing global health concern. nih.gov The primary mechanism of resistance in pneumococci is the alteration of essential penicillin-binding proteins (PBPs) through genetic mutations, which reduces the drug's ability to bind and inhibit cell wall synthesis. nih.gov
The prevalence of penicillin-non-susceptible S. pneumoniae (PNSP) varies considerably by geographic region. researchgate.net Historically, high rates of resistance were reported in countries like Spain and France, as well as parts of Eastern Europe, Asia, and Africa. researchgate.netnih.gov A study comparing pneumococcal isolates from southern Sweden in the early 1980s to 1992 found a significant increase in strains with intermediate resistance. capes.gov.br More recent data from Europe indicates a heterogeneous picture: countries like Norway, Sweden, and Germany maintain low levels of non-susceptibility (<5%), while higher levels persist in some Southern and Eastern European nations. researchgate.net Encouragingly, some areas with historically high prevalence, such as France and Spain, have seen a decline in resistance rates by over 10%. researchgate.net
Table 2: Penicillin Non-Susceptibility in Streptococcus pneumoniae in Europe
| Region/Country | Prevalence of Non-Susceptibility | Trend |
| Northern Europe (Norway, Sweden, UK, Germany) | Low (<5%) | Stable |
| Belgium, Finland, Ireland | Moderate | Stable |
| Southern & Eastern Europe (Cyprus, France, Poland, Romania, Turkey) | High (>25%) | Declining in some areas (e.g., France, Spain) |
| Data sourced from a review of paediatric infections in European countries. researchgate.net |
Staphylococcus aureus
Resistance of Staphylococcus aureus to phenoxymethylpenicillin is common and primarily mediated by the production of the enzyme penicillinase, a type of beta-lactamase. wikipedia.org This enzyme hydrolyzes the beta-lactam ring, inactivating the antibiotic. youtube.com Furthermore, methicillin-resistant S. aureus (MRSA) strains possess an altered target, penicillin-binding protein 2' (PBP2'), encoded by the mecA gene, which confers resistance to all beta-lactam antibiotics, including phenoxymethylpenicillin. nih.govdrugbank.com
Despite the high prevalence of resistance, a notable trend is the re-emergence of penicillin-susceptible S. aureus (PSSA) among methicillin-susceptible S. aureus (MSSA) isolates. A retrospective study conducted at the McGill University Health Centre in Montreal, Canada, between 2010 and 2015 analyzed 324 cases of MSSA bacteremia. The findings revealed that a significant portion of these isolates were susceptible to penicillin. nih.gov
Table 3: Antibiotic Susceptibility of Methicillin-Susceptible S. aureus (MSSA) Bacteremia Isolates (Montreal, 2010-2015)
| Antibiotic | Number of Susceptible Isolates | Percentage of Susceptible Isolates |
| Penicillin | 90 / 324 | 28% |
| Erythromycin | 229 / 324 | 71% |
| Clindamycin | 239 / 324 | 74% |
| Data sourced from a study on MSSA bacteremia. nih.gov |
Synthetic Methodologies and Precursor Research for Phenoxymethylpenicillin Calcium
Biotechnological Production of Penicillin Nucleus via Penicillium chrysogenum Fermentation
The foundation of phenoxymethylpenicillin synthesis lies in the biotechnological production of its core structure, the penicillin nucleus (6-aminopenicillanic acid or 6-APA), through the fermentation of the filamentous fungus Penicillium chrysogenum. nih.govdiaion.com Industrial production has evolved significantly from early surface culture methods to highly controlled submerged aerated fermentation processes, which offer superior efficiency and control. nih.gov High-yielding strains of P. chrysogenum, some originally isolated from sources as mundane as a cantaloupe, have been instrumental in the success of industrial penicillin production. nih.gov The biosynthesis of the penicillin molecule involves a three-step process that forms the characteristic β-lactam and thiazolidine (B150603) rings. nih.gov The addition of specific side-chain precursors, such as phenoxyacetic acid for penicillin V, directs the synthesis towards the desired penicillin analogue. nih.govslideshare.net
Optimization of Fermentation Parameters for Enhanced Yield
Maximizing the yield of the penicillin nucleus is a primary objective in the industrial setting. This is achieved through the meticulous optimization of various fermentation parameters. Key factors that are carefully controlled include temperature, pH, aeration, and agitation. slideshare.net The fermentation process is typically conducted at a temperature of 25-26°C for a duration of 5-7 days. slideshare.net Maintaining a stable pH is also crucial for optimal enzyme activity and cell growth. researchgate.net
Furthermore, the composition of the fermentation medium is a critical determinant of yield. The medium contains essential nutrients such as carbon and nitrogen sources, as well as mineral salts and precursors like phenoxyacetic acid. slideshare.netyoutube.com The concentration and type of these components are carefully balanced to support robust fungal growth and maximize penicillin production. nih.gov Advanced optimization techniques, such as the Plackett-Burman design and response surface methodology, have been employed to systematically identify the optimal concentrations of medium components and fermentation conditions, leading to significant increases in product yield. frontiersin.orgjocpr.com
Table 1: Optimized Fermentation Parameters for Antibiotic Production
| Parameter | Optimized Value | Reference |
| Temperature | 25.57°C | frontiersin.org |
| pH | 7.23 | frontiersin.org |
| Culture Time | 95.90 hours | frontiersin.org |
| Inoculum Volume | 5% | researchgate.net |
| Medium Volume in 250 ml flask | 75 ml | researchgate.net |
| Rotary Speed | 180 r/min | researchgate.net |
This table presents a compilation of optimized fermentation parameters from various studies, illustrating the precise control required for maximizing antibiotic production.
Novel Carbon Source Utilization in Biosynthesis Pathways
Research into novel and cost-effective carbon sources for P. chrysogenum fermentation is an ongoing area of investigation aimed at improving the sustainability and economics of penicillin production. While traditional carbon sources like glucose and lactose (B1674315) are effective, studies have explored the use of alternative substrates. researchgate.netscribd.com For instance, the potential of utilizing glucose derived from waste paper has been considered as a more sustainable option.
The choice of carbon source can significantly influence the production of Penicillin V. researchgate.net Studies have shown that different carbon sources can affect the growth of P. chrysogenum and the subsequent yield of the antibiotic. researchgate.net For example, in the production of Penicillin G, the combination of different carbon sources with the precursor phenylacetic acid was shown to enhance production. researchgate.net This highlights the importance of selecting the appropriate carbon source to maximize the biosynthesis of the desired penicillin.
Enzymatic Hydrolysis of Precursors in Pharmaceutical Synthesis
A key step in the semi-synthetic production of various penicillins is the enzymatic hydrolysis of the initially produced penicillin G or V to yield the essential precursor, 6-aminopenicillanic acid (6-APA). diaion.comnih.gov This process is catalyzed by the enzyme penicillin acylase.
The enzymatic synthesis of phenoxymethylpenicillin itself has also been explored. nih.gov In one study, an α-acylamino-β-lactam acylhydrolase I (ALAHase I) enzyme from Erwinia aroideae was used to synthesize phenoxymethylpenicillin from 6-APA and phenoxyacetic acid methyl ester. nih.gov The study found that this enzyme could simultaneously transfer the acyl group to form the antibiotic, hydrolyze the acyl donor, and hydrolyze the newly formed phenoxymethylpenicillin. nih.gov The optimal pH for the transfer of the phenoxyacetyl group to 6-APA was found to be 6.8. nih.gov
Chemical Derivatization Strategies for Phenoxymethylpenicillin Analogues
Chemical derivatization plays a crucial role in both the synthesis of novel penicillin analogues and in the analytical methods used to characterize them. Derivatization can be employed to enhance the properties of a molecule, such as its volatility for gas chromatography or its detectability in high-performance liquid chromatography (HPLC). psu.edunih.gov
In the context of phenoxymethylpenicillin, derivatization strategies can be used to create analogues with potentially improved properties. The core structure of penicillin, 6-APA, allows for the attachment of various side chains, leading to a wide range of semi-synthetic penicillins. diaion.com The synthesis of these analogues typically involves the reaction of 6-APA with activated derivatives of the desired side-chain acid. nih.gov
Control of Impurity Formation During Fermentation and Synthesis
Ensuring the purity of the final phenoxymethylpenicillin calcium product is of paramount importance. Impurities can arise during both the fermentation and subsequent chemical synthesis steps. nih.gov Therefore, stringent control over these processes is necessary to minimize the formation of undesirable byproducts.
Formation of Hydroxy Derivatives and Their Separation Challenges
A notable impurity formed during the fermentation of phenoxymethylpenicillin is p-hydroxyphenoxymethylpenicillin. psu.edunih.govsynzeal.com This impurity arises from the hydroxylation of the precursor, phenoxyacetic acid, to p-hydroxyphenoxyacetic acid, which is then incorporated into the penicillin structure by P. chrysogenum. psu.edunih.gov The presence of this hydroxy derivative is undesirable as it can be difficult to completely separate from the final product. psu.edu
The level of p-hydroxyphenoxymethylpenicillin can be influenced by the concentration of the phenoxyacetic acid precursor in the fermentation medium, with higher levels of the impurity often forming when the precursor concentration is low. nih.gov Strategies to control the formation of this impurity include the development of mutant strains of P. chrysogenum with a reduced ability to hydroxylate phenoxyacetic acid and the addition of inhibitors of the hydroxylation reaction. nih.gov
Various analytical techniques, including high-performance liquid chromatography (HPLC) and derivative spectrophotometry, have been developed for the detection and quantification of p-hydroxyphenoxymethylpenicillin in samples of phenoxymethylpenicillin. psu.edursc.org The separation of this impurity can be achieved through chromatographic methods, although it presents a significant challenge in the purification process. jssuni.edu.in
Methodologies for the Preparation and Purification of Phenoxymethylpenicillin Salts
The therapeutic efficacy and stability of phenoxymethylpenicillin are significantly influenced by its salt form. The conversion of phenoxymethylpenicillin free acid into various salts, such as this compound, is a critical step in its manufacturing process. This conversion not only improves the compound's stability and handling properties but also affects its absorption characteristics. drugfuture.com The methodologies for preparing and purifying these salts are designed to ensure high purity, optimal crystal structure, and removal of process-related impurities and degradation products.
The foundational step for obtaining any phenoxymethylpenicillin salt is the production of the active molecule itself. Phenoxymethylpenicillin is a biosynthetic antibiotic produced through fermentation by the mold Penicillium notatum when a suitable precursor is introduced into the culture medium. drugfuture.com A pivotal discovery in its production occurred when phenoxyethanol (B1677644) was added to fermentation tanks as a disinfectant, which unexpectedly led to the formation of phenoxymethylpenicillin instead of benzylpenicillin. wikipedia.org The phenoxyethanol was metabolized to phenoxyacetic acid, which the Penicillium mold then incorporated into the penicillin structure. wikipedia.org Once the fermentation is complete and the phenoxymethylpenicillin free acid is extracted, it serves as the direct precursor for various salt forms.
The general principle for preparing phenoxymethylpenicillin salts involves the reaction of the weakly acidic phenoxymethylpenicillin free acid with a corresponding base in a suitable solvent system. The choice of the base (e.g., calcium hydroxide, potassium hydroxide) and the solvent significantly impacts the reaction's efficiency and the resulting salt's crystalline properties.
Preparation Methodologies
The preparation of phenoxymethylpenicillin salts is primarily achieved through direct crystallization from a solution containing the free acid and the desired cation.
One common approach involves dissolving the phenoxymethylpenicillin free acid in a solvent mixture, such as acetone (B3395972) and water. google.com A separate aqueous solution of a salt providing the desired cation is then added. For instance, in the preparation of benzathine phenoxymethylpenicillin, an aqueous solution of benzathine diacetate is added to an acetone or water-acetone solution of the phenoxymethylpenicillin free acid. google.com This same principle is applied for the calcium salt, typically using a soluble calcium source like calcium acetate (B1210297) or calcium hydroxide. The reaction leads to the precipitation of the less soluble phenoxymethylpenicillin salt, which can then be isolated.
Another method involves the enzymatic synthesis of phenoxymethylpenicillin from 6-aminopenicillanic acid (6-APA) and a phenoxyacetic acid ester. nih.gov While this produces the parent molecule, subsequent salt formation would still follow the acid-base reaction principle. Research has shown that using phenoxyacetic acid methyl ester as the acyl donor with an enzyme from Erwinia aroideae can yield phenoxymethylpenicillin. nih.gov The product is then converted to the desired salt form.
The table below summarizes key aspects of different salt preparation methodologies.
Table 1: Summary of Preparation Methodologies for Phenoxymethylpenicillin Salts
| Salt Type | Precursors | Solvent System | Key Process Detail | Reference |
| Benzathine Salt | Phenoxymethylpenicillin free acid, Benzathine diacetate | Acetone or Acetone-Water | Addition of aqueous benzathine diacetate solution to the free acid solution at 0-45°C. | google.com |
| Potassium Salt | Phenoxymethylpenicillin acid, Potassium source (e.g., KOH) | Anhydrous Dichloromethane, Water | The acid is suspended and treated with a silylating agent (BSA) and DBU before reaction with potassium hydroxide. | sci-hub.se |
| Calcium Salt | Phenoxymethylpenicillin free acid, Calcium source (e.g., Ca(OH)₂, Calcium Acetate) | Polar organic solvents, Water | Acid-base reaction leading to crystallization of the calcium salt. The calcium salt is noted to be better absorbed than the free acid. | drugfuture.com |
Purification Techniques
Purification is essential to remove unreacted precursors, by-products, and degradation-related impurities (DRIs). nih.gov The stability of the beta-lactam ring is a major consideration, as it is susceptible to degradation.
Crystallization is the primary method for purifying phenoxymethylpenicillin salts. The process leverages differences in solubility between the desired salt and impurities in specific solvent systems. For example, in the purification of the potassium salt of 6-epi-phenoxymethylpenicillin, a mixture of the epimers is dissolved in anhydrous acetone. The desired phenoxymethylpenicillin potassium salt crystallizes, while the 6-epimer remains in solution. sci-hub.se This demonstrates how crystallization can be used for isomeric purification. The choice of solvent, temperature control, and agitation rate are critical parameters that influence crystal size, form, and purity.
Analytical Purification Control: The effectiveness of purification is monitored using highly sensitive analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of phenoxymethylpenicillin and its salts. psu.edujocpr.comjocpr.com HPLC methods have been developed to separate phenoxymethylpenicillin from its impurities, including process-related substances like p-hydroxyphenoxymethylpenicillin and various degradation products. nih.govpsu.edu
Derivative spectrophotometry has also been explored as a method for quantifying specific impurities, such as p-hydroxyphenoxymethylpenicillin, which can form during fermentation. psu.edu This technique offers a rapid analysis time compared to HPLC, although it may be less selective for certain impurities. psu.edu
The table below outlines common purification and analytical control methods.
Table 2: Purification and Analytical Control Methods
| Method | Application | Key Parameters / Reagents | Impurities Targeted | Reference |
| Crystallization | Primary purification of salts, Isomer separation | Solvent: Anhydrous acetone | 6-epimer of phenoxymethylpenicillin | sci-hub.se |
| RP-HPLC | Purity assay and impurity profiling | Column: Lichrospher 100 RP-18e; Mobile Phase: Phosphate (B84403) buffer:methanol:water (8:42:50), pH 3.5 | 4-Hydroxyphenoxymethylpenicillin and other related substances | jocpr.com |
| RP-HPLC | Purity assay | Column: Hypersil, ODS, C-18; Mobile Phase: water:acetonitrile (B52724):glacial acetic acid (500:500:5.75) | General impurities | jocpr.com |
| Derivative Spectrophotometry | Quantification of specific impurities | Fourth-derivative spectra analysis | p-Hydroxyphenoxymethylpenicillin | psu.edu |
| LC-MS/MS | Separation and identification of degradation products | Gradient elution with mass spectrometry detection | Degradation-Related Impurities (DRIs) | nih.gov |
The development of robust analytical methods is crucial for ensuring that the purification process effectively removes all significant impurities, leading to a final product that meets stringent pharmaceutical quality standards. nih.gov
Table of Mentioned Compounds
Analytical Chemistry Research and Quality Control of Phenoxymethylpenicillin Calcium
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are pivotal in the quality control of phenoxymethylpenicillin calcium. These techniques offer high resolution and sensitivity for separating the active pharmaceutical ingredient (API) from its related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a stability-indicating HPLC method is crucial for separating phenoxymethylpenicillin from its degradation products and process-related impurities. researchgate.net A systematic approach, often guided by the Analytical Quality by Design (AQbD) principles, ensures the development of a robust and reliable method. researchgate.net
Validation of the HPLC method involves demonstrating its specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are performed to ensure the method can effectively separate the main compound from impurities generated under various stress conditions, such as acid, base, oxidation, and heat. jocpr.com The peak purity of phenoxymethylpenicillin is assessed to confirm that the chromatographic peak is not co-eluted with any impurities. jocpr.comchromatographyonline.com
A typical HPLC method for phenoxymethylpenicillin might involve a reversed-phase column and a mobile phase consisting of a buffer and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comjocpr.com Detection is commonly carried out using a UV detector. jocpr.comjocpr.com For instance, one method utilized a Lichrospher 100 RP-18e column with a mobile phase of phosphate (B84403) buffer, methanol, and water, with detection at 254 nm. jocpr.com Another method employed a Hypersil ODS C-18 column with a mobile phase of water, acetonitrile, and glacial acetic acid, also with UV detection at 254 nm. jocpr.com
Evaluation of Stationary Phases and Mobile Phase Compositions
The choice of stationary phase and mobile phase composition is critical for achieving optimal separation in HPLC analysis of this compound. Reversed-phase columns, such as C18, are commonly used. jocpr.comjocpr.comnih.gov The selection of a suitable stationary phase depends on the physicochemical properties of phenoxymethylpenicillin and its impurities.
The mobile phase composition, including the type and concentration of the organic modifier, the pH, and the ionic strength of the buffer, significantly influences the retention and selectivity of the separation. For example, a mixture of phosphate buffer, methanol, and water has been successfully used as a mobile phase. jocpr.com Another effective mobile phase consists of acetonitrile and potassium acetate (B1210297) buffer. nih.gov The pH of the mobile phase is a critical parameter that can be adjusted to optimize the separation of ionizable compounds like phenoxymethylpenicillin.
Robustness Studies Utilizing Factorial Designs
Robustness studies are essential to evaluate the reliability of an analytical method during normal use. These studies involve intentionally varying critical method parameters and observing the effect on the analytical results. Factorial designs are a powerful statistical tool for systematically investigating the influence of multiple factors simultaneously.
For an HPLC method, factors that are typically investigated during robustness studies include:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic modifier)
Flow rate
Column temperature
Wavelength of detection
By assessing the impact of these variations, the method's operational limits can be established, ensuring its performance remains acceptable under minor fluctuations in experimental conditions.
Spectrophotometric Methods for Quantitative Analysis and Impurity Detection
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for certain applications in the analysis of this compound.
Derivative Spectrophotometry for Selective Determination of Hydroxy-Impurities
A significant impurity in phenoxymethylpenicillin is p-hydroxyphenoxymethylpenicillin, which is formed during the fermentation process. psu.edu Derivative spectrophotometry has been successfully employed for the selective determination of this impurity. psu.edursc.org By calculating the derivative of the absorption spectrum, overlapping signals from the main compound and the impurity can be resolved, allowing for the quantification of the hydroxy-impurity. psu.edursc.org Specifically, the fourth-derivative spectrum has been shown to provide good selectivity for determining p-hydroxyphenoxymethylpenicillin in the presence of phenoxymethylpenicillin. psu.edursc.org
Comparative Analysis of Spectrophotometric and Chromatographic Selectivity and Reproducibility
Both spectrophotometric and chromatographic methods have their advantages and limitations in the analysis of phenoxymethylpenicillin and its impurities.
Selectivity:
HPLC: Generally offers higher selectivity, capable of separating a wide range of impurities from the main compound. psu.edursc.org
Derivative Spectrophotometry: While selective for specific impurities like p-hydroxyphenoxymethylpenicillin, it may not be able to resolve all potential impurities in a complex mixture. psu.edursc.org
Reproducibility:
Derivative Spectrophotometry: Has been reported to have higher reproducibility compared to HPLC for the determination of p-hydroxyphenoxymethylpenicillin. psu.edursc.org
HPLC: The reproducibility of HPLC methods can be influenced by various factors, including column performance and system suitability.
Other Considerations:
Analysis Time and Cost: Spectrophotometric methods are generally faster and less expensive than HPLC methods. psu.edursc.org
Application: HPLC is the preferred method for comprehensive impurity profiling and stability studies due to its superior separating power. researchgate.net Derivative spectrophotometry can be a valuable tool for the routine quality control of specific impurities. psu.edursc.org
A study comparing the two techniques for the determination of p-hydroxyphenoxymethylpenicillin concluded that while HPLC was more selective, the derivative spectrophotometric method offered better reproducibility. psu.edursc.org
Table of Research Findings:
| Analytical Technique | Parameter | Findings | References |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Selectivity | Highly selective for separating phenoxymethylpenicillin from a wide range of impurities and degradation products. | researchgate.netpsu.edursc.org |
| Reproducibility | Good reproducibility, but can be influenced by factors like column performance. | psu.edursc.org | |
| Common Conditions | Reversed-phase C18 columns with mobile phases containing buffers (e.g., phosphate, acetate) and organic modifiers (e.g., acetonitrile, methanol). UV detection is common. | jocpr.comjocpr.comnih.gov | |
| Derivative Spectrophotometry | Selectivity | Selective for specific impurities like p-hydroxyphenoxymethylpenicillin, particularly using fourth-derivative spectra. | psu.edursc.org |
| Reproducibility | Reported to have higher reproducibility than HPLC for p-hydroxyphenoxymethylpenicillin determination. | psu.edursc.org | |
| Advantages | Faster analysis time and lower cost compared to HPLC. | psu.edursc.org |
Advanced Techniques for Structural Elucidation of Degradation Products
The degradation of phenoxymethylpenicillin, like other penicillins, can result in a complex array of related impurities. nih.gov Elucidating the precise chemical structures of these degradation products is crucial for understanding the degradation pathways and ensuring the safety and efficacy of the drug. Advanced analytical techniques are indispensable for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technology in this field. The coupling of high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with mass spectrometry (MS) allows for the separation of degradation products from the parent compound and from each other, followed by their identification based on their mass-to-charge ratio (m/z). nih.govnih.gov Tandem mass spectrometry (MS/MS) further fragments the ions, providing detailed structural information that aids in the definitive identification of the degradation products. nih.govufl.edu For instance, a study on phenoxymethylpenicillin potassium (Pen V) utilized LC-MS to separate and identify degradation-related impurities, summarizing the characteristic fragment ions and mass fragmentation processes. nih.govresearchgate.net Common degradation products of penicillins that can be identified using these methods include penicilloic acid and penilloic acid. nih.govufl.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for the unequivocal structural elucidation of impurities. conicet.gov.arnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms within a molecule, allowing for a complete structural assignment. nih.govresearchgate.net High-field NMR has been successfully used to determine the structures of novel degradation products of penicillins, such as thietan-2-ones. rsc.org In cases where degradation products are present in complex mixtures, hyphenated techniques like LC-NMR can be employed to separate the compounds before NMR analysis. conicet.gov.ar
The table below summarizes some of the degradation products of penicillins and the techniques used for their structural elucidation.
| Degradation Product | Analytical Technique(s) | Reference(s) |
| Penicilloic acid | LC-MS/MS | nih.govufl.edu |
| Penilloic acid | LC-MS/MS | nih.govufl.edu |
| Thietan-2-one derivatives | High-field NMR, MS, IR, UV | rsc.org |
| 2-(5,5-dimethylthiazolidin-2-yl)-2-(2-phenylacetamido) acetic acid | LC-MS | researchgate.net |
| 4,4-dimethyl-7-oxa-3-thia-1-azabicyclo[3.2.0]heptan-6-one | LC-MS | researchgate.net |
| 5,5-dimethylthiazolidine-4-carboxylic acid | LC-MS | researchgate.net |
Microbiological and Immunological Screening Methods for Penicillin Detection
Beyond the detailed analysis of the drug substance itself, there is a need for rapid and sensitive screening methods to detect the presence of penicillins in various samples, which is important for addressing concerns about allergic reactions and antibiotic resistance. These methods can be broadly categorized into microbiological and immunological assays.
Microbiological assays are traditional yet effective methods for detecting the presence of antibiotics based on their inhibitory effect on the growth of susceptible microorganisms. nih.govyoutube.com These assays are cost-effective and can detect a broad spectrum of antibiotics. nih.gov The two primary formats are:
Agar (B569324) diffusion method (or cup-plate method): This method involves placing the sample in a well or on a paper disc on an agar plate inoculated with a sensitive test organism, such as Staphylococcus aureus or Bacillus subtilis. youtube.comasm.org The antibiotic diffuses into the agar, and if it is present at a sufficient concentration, it will inhibit the growth of the bacteria, creating a clear "zone of inhibition" around the sample. The diameter of this zone is proportional to the concentration of the antibiotic. youtube.com
Turbidimetric method: In this method, the antibiotic is added to a liquid broth culture of a sensitive microorganism. youtube.com The growth of the bacteria causes the broth to become turbid (cloudy). The presence of an effective antibiotic inhibits this growth, resulting in a less turbid or clear solution. The degree of turbidity can be measured using a spectrophotometer and is inversely related to the antibiotic concentration. youtube.comyoutube.com
Immunological screening methods , such as the Enzyme-Linked Immunosorbent Assay (ELISA) , offer high sensitivity and specificity for detecting penicillins. nih.govalgimed.combiopremier.com ELISA is based on the principle of antigen-antibody recognition. mybiosource.com In a competitive ELISA for penicillin, the wells of a microtiter plate are coated with a penicillin conjugate. biopremier.com When a sample containing penicillin is added along with a primary antibody specific to penicillin, the free penicillin in the sample competes with the coated penicillin for binding to the antibody. algimed.com A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colored product when it reacts with the enzyme. The intensity of the color is inversely proportional to the concentration of penicillin in the sample. biopremier.com ELISA kits are commercially available for the quantitative analysis of penicillin and other beta-lactam antibiotics. algimed.commybiosource.com
| Method Type | Principle | Key Features |
| Microbiological Assay (Agar Diffusion) | Inhibition of microbial growth on a solid medium, measured by the zone of inhibition. youtube.com | Cost-effective, broad-spectrum detection. nih.gov |
| Microbiological Assay (Turbidimetric) | Inhibition of microbial growth in a liquid medium, measured by turbidity. youtube.com | Faster than diffusion assays, can be automated. youtube.com |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive binding between sample penicillin and a labeled penicillin for a specific antibody. algimed.com | High sensitivity and specificity. nih.govbiopremier.com |
Application of Analytical Quality by Design (AQbD) in Method Development
Analytical Quality by Design (AQbD) is a systematic and science-based approach to the development of analytical methods. americanpharmaceuticalreview.commdpi.com It aims to build quality into the analytical procedure from the outset, resulting in a well-understood, robust, and reliable method that consistently meets its intended performance criteria throughout its lifecycle. americanpharmaceuticalreview.comusp.org The AQbD framework is increasingly being applied to the development of analytical methods for pharmaceuticals, including phenoxymethylpenicillin. nih.govresearchgate.net
The key steps in the AQbD process include:
Defining the Analytical Target Profile (ATP): This involves clearly defining the goals and requirements of the analytical method, such as what needs to be measured and the required level of accuracy and precision. nih.govwaters.comnih.gov
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method that must be controlled to ensure the desired quality of results (e.g., resolution, peak tailing). waters.comresearchgate.net CMPs are the method variables that can affect the CMAs (e.g., mobile phase composition, pH, column temperature). researchgate.net
Risk Assessment: This step involves identifying and evaluating the potential risks of method parameters affecting the method attributes. mdpi.comnih.gov Tools like Ishikawa (fishbone) diagrams can be used for this purpose. nih.gov
Method Optimization and Definition of the Method Operable Design Region (MODR): Design of Experiments (DoE) is used to systematically study the effects of CMPs on CMAs and to identify the optimal method conditions. waters.com The MODR is the multidimensional space of method parameters within which the method is known to perform robustly. americanpharmaceuticalreview.comnih.gov
Control Strategy and Continuous Improvement: A control strategy is established to ensure the method remains in a state of control throughout its lifecycle. This includes setting system suitability criteria and implementing procedures for monitoring method performance. americanpharmaceuticalreview.com
A study on phenoxymethylpenicillin potassium (Pen V) successfully employed the AQbD concept to develop a stability-indicating HPLC method for impurity profiling. nih.govresearchgate.net By combining AQbD with an understanding of the drug's degradation mechanism, the researchers were able to establish a robust analytical method capable of separating all degradation-related impurities. nih.gov
Stability Monitoring Methodologies, Including Thermogravimetric Analysis
Monitoring the stability of this compound is essential to ensure its quality, safety, and efficacy over its shelf life. Various analytical methodologies are employed for this purpose, with thermogravimetric analysis (TGA) being a key technique for assessing thermal stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. nih.gov This technique is valuable for determining the thermal stability of a compound and for studying its decomposition kinetics. nih.govnetzsch.com For penicillins, TGA can be used to identify the temperatures at which degradation and mass loss occur. netzsch.com Modulated TGA, which uses an oscillatory temperature program, can provide estimates of Arrhenius kinetic parameters, such as activation energy (Ea) and the pre-exponential factor (Z), which are useful for predicting long-term stability. nih.gov
In addition to TGA, other techniques are crucial for a comprehensive stability monitoring program:
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for stability testing, as it can separate and quantify the parent drug and its degradation products over time. Stability-indicating HPLC methods are developed and validated to ensure they can resolve all potential degradation products from the active pharmaceutical ingredient.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to detect physical and chemical changes, such as melting, crystallization, and decomposition. netzsch.comresearchgate.net
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy can be used to identify changes in the chemical structure of the drug substance upon degradation. When coupled with TGA (TGA-FTIR), it allows for the identification of the gaseous products evolved during thermal decomposition. netzsch.comresearchgate.net
The stability of penicillins is influenced by factors such as temperature and pH. acs.org Studies have shown that the degradation of penicillin G increases with increasing temperature. acs.org A study on various β-lactam antibiotics found that while moderate heating (60°C for 30 minutes) caused only slight decreases in antimicrobial activity, sterilization conditions (120°C for 20 minutes) led to considerable inactivation of penicillins. diva-portal.org
The table below provides a summary of the stability of phenoxymethylpenicillin under different temperature conditions.
| Temperature | Observation | Reference |
| 60°C for 30 min | Slight decrease in antimicrobial activity | diva-portal.org |
| 120°C for 20 min | Considerable inactivation | diva-portal.org |
| < 150°C | High degree of stability (less than 30% degradation) | diva-portal.org |
| 250°C | Partially or fully removed | diva-portal.org |
Structure Activity Relationship Sar and Computational Studies of Phenoxymethylpenicillin Calcium
Quantum Mechanical and Molecular Mechanical Modeling of Molecular Structure
Quantum mechanical (QM) and molecular mechanical (MM) methods are employed to model the structure of phenoxymethylpenicillin with high accuracy. These computational approaches allow for a detailed understanding of the molecule's geometry and electronic properties, which are fundamental to its antibacterial action. researchgate.netnih.gov The core of penicillin's reactivity lies in the strained β-lactam ring, a four-membered ring whose geometry is distorted within the bicyclic system. inchem.org This inherent strain is a critical factor for its biological activity. inchem.org
Theoretical calculations, including the semi-empirical PM6 method and the ab initio Hartree-Fock (HF) method, have been used to optimize the geometry of phenoxymethylpenicillin. researchgate.net Even when performed in a gaseous phase, these calculations yield a molecular geometry that is remarkably close to the crystal structure, validating the accuracy of the models. researchgate.net
Quantum mechanical methods enable the precise calculation of various electronic and thermodynamic properties that characterize the phenoxymethylpenicillin molecule. A comparative analysis between phenoxymethylpenicillin and penicillin G using the Hartree-Fock (HF) method with a cc-pVDZ basis set has yielded key theoretical parameters. researchgate.net These calculations provide insights into the molecule's stability and reactivity. researchgate.net
Key electronic properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important indicator of molecular reactivity. Thermodynamic properties such as heat capacity and entropy have also been computed using ab initio methods, which account for correlation effects. researchgate.net
Table 1: Calculated Electronic and Thermodynamic Properties of Phenoxymethylpenicillin This table presents theoretically calculated values for phenoxymethylpenicillin, providing a quantitative basis for its electronic and thermodynamic profile.
| Property | Calculated Value | Method |
| Total Electronic Energy | -1231.7 au | HF/cc-pVDZ |
| Zero-Point Energy | 309.43 kcal/mol | HF/cc-pVDZ |
| Dipole Moment | 3.51 Debye | HF/cc-pVDZ |
| HOMO Energy | -9.01 eV | HF/cc-pVDZ |
| LUMO Energy | 3.24 eV | HF/cc-pVDZ |
| Heat Capacity (Cv) | 90.7 cal/mol·K | Ab initio |
| Entropy (S) | 148.0 cal/mol·K | Ab initio |
Source: Data derived from theoretical calculations by Abulyaissova et al. researchgate.net
Conformational analysis is crucial for understanding how phenoxymethylpenicillin interacts with its biological target, the penicillin-binding proteins (PBPs). The specific three-dimensional arrangement of the atoms dictates the molecule's ability to fit into the active site of these enzymes, thereby inhibiting bacterial cell wall synthesis. inchem.org
Four-dimensional quantitative structure-activity relationship (4D-QSAR) studies on penicillin analogues highlight the importance of molecular conformation. nih.gov In these studies, models built from an ensemble of different conformers provided more satisfactory results than models based on a single, rigid conformation. nih.gov This indicates that molecular flexibility and the ability to adopt specific conformations are directly correlated with biological activity. The electron conformational-genetic algorithm (EC-GA) method, used in these studies, identifies the specific pharmacophore groups responsible for activity by comparing the electron-conformational matrices of multiple active and inactive compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For penicillins, QSAR studies help to identify the key molecular features that determine their antibacterial potency. nih.govnih.gov These models can then be used to predict the activity of newly designed analogues. researchgate.net
The process involves generating molecular descriptors for a set of compounds with known activities, and then using statistical methods to build a predictive model. nih.gov For instance, 4D-QSAR studies on penicillin analogues have successfully predicted the activity of both training and test sets of compounds, demonstrating the robustness of the methodology. nih.gov
The success of a QSAR model heavily relies on the selection of appropriate molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure, such as its steric, electronic, topological, and functional group features. nih.govmdpi.com
A common and effective strategy for descriptor selection is the use of a genetic algorithm (GA). nih.govmdpi.com The GA iteratively selects subsets of descriptors and evaluates their ability to build a predictive QSAR model, ultimately identifying the most relevant parameters. nih.gov In a study of 87 penicillin analogues, a GA was used to select an optimal set of 12 parameters that yielded a highly predictive model. nih.gov
Other descriptor selection strategies involve a multi-step reduction process to eliminate irrelevant or redundant variables. youtube.com This can include:
Removing descriptors with constant or near-constant values across the dataset. youtube.com
Eliminating descriptors that have a high pair-wise correlation with other descriptors (e.g., >0.9) to reduce multicollinearity. youtube.com
Using statistical techniques like stepwise regression to select the most significant descriptors for the final model. youtube.com
The goal is to create a robust, reliable, and predictive QSAR model by identifying the molecular features most directly responsible for the observed biological activity. researchgate.net
Comparative Structural Analysis with Other Penicillins
Phenoxymethylpenicillin belongs to the class of natural penicillins. news-medical.net Its structure is defined by the core penicillin scaffold, which consists of a thiazolidine (B150603) ring fused to a β-lactam ring. news-medical.net The key feature that distinguishes different penicillins is the side chain attached to the β-lactam ring at the C6 position. researchgate.net
The primary structural difference between phenoxymethylpenicillin (Penicillin V) and benzylpenicillin (Penicillin G) is the nature of this side chain. researchgate.netnih.gov Phenoxymethylpenicillin has a phenoxyacetyl side chain, whereas Penicillin G has a benzyl (B1604629) side chain. nih.gov This seemingly minor difference has a significant impact on the drug's properties. The phenoxymethyl (B101242) group makes Penicillin V more stable in acidic environments, allowing for oral administration, a key advantage over the acid-labile Penicillin G. inchem.orgnih.gov
Further modifications to the side chain have led to the development of penicillins with broader spectra of activity. For example, the addition of an amino group to the side chain, as seen in aminopenicillins like ampicillin (B1664943), enhances activity against Gram-negative bacteria. news-medical.net
Table 2: Comparative Structural Features of Selected Penicillins This table outlines the key structural differences in the side chains of common penicillins and their resulting impact on the antibacterial spectrum.
| Penicillin Derivative | Key Side Chain Feature | Consequence for Activity Spectrum |
| Phenoxymethylpenicillin (Penicillin V) | Phenoxyacetyl group | Active against Gram-positive aerobes; limited Gram-negative activity. guidetopharmacology.org Acid-stable. nih.gov |
| Benzylpenicillin (Penicillin G) | Benzyl group | Similar spectrum to Penicillin V but is acid-labile. news-medical.netnih.gov |
| Ampicillin (Aminopenicillin) | Amino group on the acyl side chain | Broader spectrum than natural penicillins, with improved coverage against some Gram-negative organisms like Enterococcus spp. news-medical.net |
| Azlocillin (Extended-Spectrum Penicillin) | Ureido group | Further increased Gram-negative coverage, including activity against Pseudomonas aeruginosa. news-medical.net |
Degradation Pathways and Stability Research of Phenoxymethylpenicillin Calcium
Hydrolytic Degradation Pathways (Acidic and Alkaline)
The primary route of inactivation for phenoxymethylpenicillin is the hydrolysis of the β-lactam ring. nih.gov This process is significantly influenced by pH. nih.gov Studies have demonstrated that the degradation of penicillin, including phenoxymethylpenicillin, is considerably faster under both acidic and alkaline conditions compared to a neutral pH. nih.gov
The degradation kinetics often follow a pseudo-first-order model. nih.gov The rate of hydrolysis is lowest in the neutral pH range and increases as the pH becomes more acidic or alkaline. nih.gov For instance, research on penicillin degradation kinetics showed that the rate constant was significantly higher at pH 4 and pH 10 than at pH 7, indicating that both acidic and alkaline environments promote the hydrolytic breakdown of the penicillin structure. nih.gov This instability is a critical consideration for liquid formulations, as the pH of the medium directly impacts the drug's shelf-life. nih.gov
Formation and Characterization of Penicilloic Acid and Other Degradation Products
The principal product of the hydrolytic degradation of phenoxymethylpenicillin is penicilloic acid. drugbank.commedicines.org.uk This occurs through the cleavage of the amide bond in the four-membered β-lactam ring, a characteristic feature of all penicillin antibiotics. The resulting penicilloic acid is microbiologically inactive, meaning the degradation leads to a complete loss of antibacterial activity. nih.govdrugbank.com Phenoxymethylpenicilloic acid, also known as Penicilloic V Acid, is specifically formed from the degradation of Phenoxymethylpenicillin (Penicillin V). scbt.com
In addition to penicilloic acid, other degradation products can be formed. Under acidic conditions, further degradation can occur, leading to the formation of penilloic acid. nih.gov Small amounts of 6-aminopenicillanic acid (6-APA) have also been identified as a metabolite in patients receiving penicillin V. nih.gov Furthermore, it appears the drug can be hydroxylated to a minor extent, forming one or more microbiologically active metabolites that are excreted in the urine. nih.govdrugbank.com
Influence of Environmental Factors on Degradation Kinetics
The degradation kinetics of phenoxymethylpenicillin are highly dependent on environmental factors, most notably pH and temperature. As established, the stability is maximal in the neutral pH range, while acidic and alkaline conditions catalyze hydrolysis. nih.gov
Temperature is another critical factor. An increase in temperature generally accelerates the degradation rate. nih.govresearchgate.net Hydrothermal treatment studies on penicillin show a direct correlation between increasing temperature and an increased degradation rate, as higher temperatures provide the necessary activation energy for the hydrolytic reaction to proceed more quickly. nih.govresearchgate.net For example, at a neutral pH of 7, the degradation rate of penicillin was only about 50% after 180 minutes at 100°C. nih.gov
The table below illustrates the effect of pH on the degradation rate constant (k) of penicillin at 100°C, demonstrating the accelerated degradation in acidic and alkaline environments.
| pH | Degradation Rate Constant (k) (min⁻¹) |
| 4 | 0.1603 |
| 7 | 0.0039 |
| 10 | 0.0485 |
| This interactive table is based on data from a study on the effects of pH on penicillin degradation kinetics, showing that acidic conditions are most conducive to degradation, followed by alkaline conditions. nih.gov |
Role of Metal Ions in Accelerating Degradation Reactions
The presence of metal ions can significantly accelerate the degradation of penicillins. nih.gov Various metal ions have been shown to catalyze the hydrolysis of the β-lactam ring. nih.gov Among the divalent metal ions studied, zinc (Zn²⁺) has been identified as having the most significant catalytic effect on the hydrothermal degradation of penicillin. nih.gov
In one study, the addition of 5 mg·L⁻¹ of Zn²⁺ at a neutral pH and 100°C resulted in a nearly 100% degradation rate within 60 minutes. nih.gov Other metal ions also exhibit catalytic activity, though to a lesser extent. The order of catalytic efficiency was found to be Zn²⁺ > Cu²⁺ > Mn²⁺ > Fe²⁺. nih.gov Interestingly, while Fe²⁺ is generally expected to promote β-lactam hydrolysis, it showed a minimal positive effect under the specific conditions of the hydrothermal study. nih.gov Cadmium (Cd²⁺) ions have also been shown to catalyze the degradation of penicillin V in a methanolic medium. nih.gov This catalytic effect is a crucial consideration in the manufacturing and storage of phenoxymethylpenicillin calcium, as trace metal contamination in formulation excipients or from processing equipment could compromise the product's stability. nih.gov
The table below summarizes the catalytic efficiency of different metal ions on penicillin degradation.
| Metal Ion | Catalytic Effect |
| Zinc (Zn²⁺) | Most significant catalytic effect |
| Copper (Cu²⁺) | Significant catalytic effect |
| Manganese (Mn²⁺) | Moderate catalytic effect |
| Iron (Fe²⁺) | Minimal catalytic effect |
| This interactive table is based on research findings comparing the catalytic effects of various metal ions on penicillin degradation. nih.gov |
Solid-State Stability Investigations
In its dry, crystalline solid state, this compound is generally stable. nih.gov When stored at room temperature, the dry powder can maintain its integrity for several years. nih.gov However, stability is compromised at elevated temperatures. nih.gov Research indicates high stability for penicillin V with less than 30% degradation observed at temperatures up to 150°C. diva-portal.org This highlights the importance of controlled storage conditions to preserve the potency of the bulk drug substance and finished solid dosage forms.
Strategies for Enhancing this compound Stability in Formulations
Given the inherent instability of the β-lactam ring, particularly in aqueous solutions, various strategies are employed to enhance the stability of this compound in pharmaceutical formulations.
pH Control: For liquid formulations, such as reconstituted oral solutions, buffering systems are critical. Maintaining the pH in the optimal range of neutrality is essential to minimize the rate of hydrolytic degradation. nih.gov After reconstitution, it is recommended that oral solutions of penicillin V potassium be refrigerated. nih.gov
Moisture Protection: For solid dosage forms like tablets and powders for suspension, protection from atmospheric moisture is paramount. This is often achieved through the use of desiccants in packaging and the application of film coatings to tablets.
Excipient Selection: Careful selection of excipients is necessary to avoid those that may contain catalytic impurities, such as trace metal ions. nih.gov
Complexation: The use of complexing agents like cyclodextrins has been explored as a strategy to improve the stability of other labile antibiotics. nih.gov By encapsulating the labile parts of a drug molecule, these agents can offer protection from degradative environmental factors. nih.gov While specific studies on this compound are limited, this approach represents a potential avenue for stability enhancement.
Control of Sulfate (B86663) Ion Concentration: In the production phase of penicillin, it has been found that controlling the sulfate ion concentration in the fermentation liquid can improve the yield, suggesting that ionic balance plays a role in the stability and synthesis of the molecule. google.com
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying phenoxymethylpenicillin calcium in pharmaceutical formulations, and how should method validation be approached?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantification. Method validation should include parameters such as linearity (calibration curves spanning 50–150% of the target concentration), precision (intra-day and inter-day CV < 2%), accuracy (recovery rates of 98–102%), and specificity (no interference from excipients). The Legacy L1 column (C18 stationary phase) is widely used for resolving this compound from degradation products . Compliance with pharmacopeial standards (e.g., USP 31) requires rigorous documentation of system suitability testing, including tailing factor (< 2.0) and theoretical plate count (> 2000) .
Q. How do the calcium and potassium salt forms of phenoxymethylpenicillin differ in absorption kinetics, and what experimental protocols are used to assess this?
- Methodological Answer : Comparative bioavailability studies should use crossover designs in animal models (e.g., dogs or rats) with fasting conditions to standardize absorption. Plasma samples collected at intervals (e.g., 0, 30, 60, 120, 240 minutes post-dose) are analyzed via HPLC. The calcium salt demonstrates 25–60% bioavailability, while the potassium salt may vary due to pH-dependent solubility. Key metrics include Cmax, Tmax, and AUC0–24 .
Q. What is the established mechanism of action of this compound, and how can researchers confirm target engagement in resistant bacterial strains?
- Methodological Answer : The drug inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). To confirm target engagement in resistant strains, use broth microdilution assays with escalating drug concentrations (0.25–256 µg/mL) and monitor minimum inhibitory concentrations (MICs). Supplement with β-lactamase inhibitors (e.g., clavulanic acid) to distinguish resistance mechanisms (e.g., enzyme-mediated vs. PBP mutation) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported bioavailability values of this compound across studies?
- Methodological Answer : Contradictions often arise from variable fasting states or formulation excipients. Conduct controlled studies with standardized protocols:
- Dietary control : Administer the drug after a 12-hour fast and compare with fed-state cohorts.
- Excipient screening : Use dissolution testing (USP Apparatus II, 50 rpm, 37°C) to assess excipient effects on disintegration.
- Bioanalytical validation : Ensure HPLC methods account for matrix effects (e.g., plasma protein binding) using stable isotope-labeled internal standards .
Q. How can researchers optimize HPLC parameters to improve resolution and sensitivity for this compound in complex biological matrices?
- Methodological Answer : Optimize mobile phase composition (e.g., 0.1% phosphoric acid:acetonitrile, 85:15 v/v) and gradient elution to reduce interference. Increase column temperature (30–40°C) to enhance peak symmetry. For biological samples, implement solid-phase extraction (C18 cartridges) to remove proteins and lipids. Sensitivity can be improved using fluorescence detection after derivatization with dansyl chloride .
Q. What considerations are critical when designing in vivo pharmacokinetic studies for this compound to ensure translatability to human models?
- Methodological Answer :
- Species selection : Use dogs (10–18 kg) for comparable gastric pH and transit times to humans.
- Dose scaling : Apply allometric scaling based on body surface area.
- Endpoint selection : Measure free drug concentrations (via ultrafiltration) to account for species-specific plasma protein binding differences.
- Control groups : Include sham-treated cohorts to isolate drug effects from experimental stressors .
Q. How can researchers address variability in dissolution profiles of this compound formulations during preclinical development?
- Methodological Answer : Use biorelevant dissolution media (e.g., FaSSGF pH 1.6 or FeSSIF pH 5.0) to simulate gastrointestinal conditions. Analyze dissolution data with model-dependent approaches (e.g., Weibull function) to identify rate-limiting steps (e.g., disintegration vs. API solubility). Particle size reduction (micronization to D90 < 10 µm) and wet granulation improve consistency .
Methodological Standards and Compliance
Q. What pharmacopeial standards exist for this compound assays, and how should compliance be verified?
- Methodological Answer : USP 31 specifies storage in airtight containers at controlled humidity (< 60% RH) to prevent hydrolysis. Assays must meet potency limits (90–125% of labeled claim) via microbiological or HPLC methods. For compliance, replicate testing (n = 6) with statistical outlier analysis (Grubbs’ test, α = 0.05) is mandatory. Cross-validate with inductively coupled plasma mass spectrometry (ICP-MS) for calcium content verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
